Lucilactaene

Description

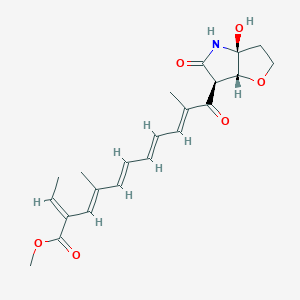

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO6 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

methyl (2E,3E,5E,7E,9E)-11-[(3aS,6S,6aR)-3a-hydroxy-5-oxo-3,4,6,6a-tetrahydro-2H-furo[3,2-b]pyrrol-6-yl]-2-ethylidene-4,10-dimethyl-11-oxoundeca-3,5,7,9-tetraenoate |

InChI |

InChI=1S/C22H27NO6/c1-5-16(21(26)28-4)13-14(2)9-7-6-8-10-15(3)18(24)17-19-22(27,11-12-29-19)23-20(17)25/h5-10,13,17,19,27H,11-12H2,1-4H3,(H,23,25)/b8-6+,9-7+,14-13+,15-10+,16-5+/t17-,19-,22+/m1/s1 |

InChI Key |

XJKYTYUOGYTPSB-HZDMFNNQSA-N |

Isomeric SMILES |

C/C=C(\C=C(/C)\C=C\C=C\C=C(/C)\C(=O)[C@@H]1[C@@H]2[C@@](CCO2)(NC1=O)O)/C(=O)OC |

Canonical SMILES |

CC=C(C=C(C)C=CC=CC=C(C)C(=O)C1C2C(CCO2)(NC1=O)O)C(=O)OC |

Synonyms |

lucilactaene |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Lucilactaene

Elucidation of the Lucilactaene Biosynthetic Gene Cluster

The genetic blueprint for this compound production is encoded within a contiguous stretch of DNA in the genome of the filamentous fungus Fusarium sp. RK97-94. The identification and characterization of this cluster have been pivotal in understanding how this intricate molecule is assembled.

Identification of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Enzyme Systems

The core of the this compound biosynthetic pathway is a large, multifunctional enzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid. These megaenzymes are responsible for the iterative condensation of simple carboxylic acid and amino acid building blocks to form the complex backbone of the natural product. In the case of this compound, the central enzyme is encoded by the luc5 gene. This PKS-NRPS hybrid is predicted to be responsible for the synthesis of the polyketide chain and the incorporation of an amino acid moiety, which are characteristic features of the this compound scaffold. The identification of this PKS-NRPS system was a critical first step in locating the entire biosynthetic gene cluster.

Genomic Localization and Comparative Analysis of Biosynthetic Gene Clusters

The this compound biosynthetic gene cluster from Fusarium sp. RK97-94 has been identified and sequenced, with the data available under the GenBank accession number LC515193. The cluster spans a 40-kilobase region and comprises eight genes, designated luc1 through luc8.

Comparative genomic analysis reveals significant homology between the this compound BGC and the gene clusters responsible for the biosynthesis of structurally related compounds, such as fusarin C and NG-391. This similarity suggests a common evolutionary origin and a conserved biosynthetic logic for the assembly of these molecules. For instance, the core PKS-NRPS gene, luc5, shares a high degree of sequence identity with its counterparts in the fusarin C and NG-391 clusters. However, key differences in the genetic makeup of these clusters account for the structural diversity observed in the final products.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function |

| luc1 | Methyltransferase |

| luc2 | P450 monooxygenase |

| luc3 | Aldehyde dehydrogenase |

| luc4 | Unknown |

| luc5 | PKS-NRPS hybrid |

| luc6 | Unknown |

| luc7 | Unknown |

| luc8 | Unknown |

Enzymatic Catalysis in this compound Biosynthesis

The assembly of this compound is not solely dependent on the PKS-NRPS hybrid. A series of tailoring enzymes, encoded by other genes within the luc cluster, modify the initial backbone to yield the final, biologically active molecule.

Functional Characterization of Key Biosynthetic Enzymes (e.g., Luc1 Methyltransferase, Luc2 P450 Monooxygenase, Luc3 Aldehyde Dehydrogenase)

Gene knockout experiments have been instrumental in assigning functions to several of the tailoring enzymes in the this compound pathway:

Luc1 Methyltransferase: Disruption of the luc1 gene resulted in the accumulation of demethylated analogs of this compound. This finding confirms that Luc1 is a methyltransferase responsible for a key methylation step in the biosynthetic pathway.

Luc2 P450 Monooxygenase: Knockout of the luc2 gene led to the isolation of several novel intermediates, including prethis compound A, prethis compound B, and isomeric mixtures of prethis compound E and prethis compound F. Analysis of these compounds suggests that Luc2, a cytochrome P450 monooxygenase, is involved in the hydroxylation of the molecule at the C-20 position. nih.gov

Luc3 Aldehyde Dehydrogenase: Deletion of the luc3 gene resulted in the accumulation of prethis compound G and prethis compound H. nih.gov This implicates Luc3, an aldehyde dehydrogenase, in a crucial oxidation step during the biosynthesis of this compound. nih.gov

Proposed Mechanistic Roles of Specific Enzymes in Pathway Progression

Based on the functions of the characterized enzymes and the structures of the isolated intermediates, a proposed biosynthetic pathway for this compound can be outlined. The PKS-NRPS enzyme, Luc5, is believed to synthesize the initial polyketide-peptide backbone. This precursor then undergoes a series of modifications catalyzed by the tailoring enzymes. Luc2 likely introduces a hydroxyl group at C-20, a prerequisite for subsequent reactions. The aldehyde dehydrogenase, Luc3, is proposed to catalyze an oxidation step. Finally, the methyltransferase, Luc1, attaches a methyl group to complete the biosynthesis of this compound. The precise sequence and interplay of the uncharacterized enzymes (Luc4, Luc6, Luc7, and Luc8) in the pathway remain to be fully elucidated.

Biosynthetic Intermediates and Precursors

The primary precursors for this compound biosynthesis are derived from central metabolism. Acetyl-CoA and malonyl-CoA serve as the building blocks for the polyketide chain, while an amino acid, likely homoserine, is incorporated by the NRPS module of the Luc5 enzyme. S-adenosyl methionine (SAM) is the methyl donor for the methylation reaction catalyzed by Luc1.

The isolation of several prethis compound derivatives from knockout mutants has provided a glimpse into the stepwise assembly of the final molecule. These intermediates represent snapshots of the biosynthetic pathway and are crucial for confirming the roles of the tailoring enzymes.

Table 2: Identified Biosynthetic Intermediates of this compound

| Intermediate | Producing Strain |

| Prethis compound A | Δluc2 |

| Prethis compound B | Δluc2 |

| Prethis compound E | Δluc2 |

| Prethis compound F | Δluc2 |

| Prethis compound G | Δluc3 |

| Prethis compound H | Δluc3 |

| Demethylated this compound analogs | Δluc1 |

Identification and Characterization of Demethylated Analogues

Research into the this compound biosynthetic gene cluster in Fusarium sp. RK97-94 has led to the crucial identification of demethylated analogues, providing insight into the final steps of its synthesis. tandfonline.comnih.govtandfonline.com Genetic knockout studies, specifically targeting the luc1 gene, were instrumental in this discovery. The ∆luc1 strain, with the luc1 gene disabled, was found to accumulate a mixture of demethylthis compound and (8Z)-demethylthis compound. tandfonline.com

The luc1 gene is annotated as a methyltransferase, and its disruption prevents the methylation of the carboxylic acid group, which is a critical step in forming the final this compound molecule. tandfonline.comnih.govtandfonline.comresearchgate.net This finding strongly indicates that demethylthis compound is the direct precursor to this compound and that the Luc1 enzyme catalyzes this terminal methylation step. tandfonline.com The molecular formula of the demethylated analogue mixture was determined as C21H25NO6 through high-resolution mass spectrometry. tandfonline.com Structural analysis using nuclear magnetic resonance (NMR) spectroscopy confirmed the absence of the methyl group at the C21 position when compared to this compound. tandfonline.com

| Position | This compound (¹³C Signal) | Demethylthis compound (¹³C Signal) | This compound (¹H Signal) | Demethylthis compound (¹H Signal) |

|---|---|---|---|---|

| C20 | 166.5 | 170.8 | - | - |

| C21 | 51.7 | Absent | 3.71 (s) | Absent |

Role of NG-391 and Other Putative Intermediates

NG-391, a structurally similar compound, is co-produced with this compound by Fusarium sp. RK97-94 and is considered a key intermediate or a shunt product of the same biosynthetic pathway. tandfonline.comtandfonline.com The biosynthetic gene clusters for this compound, NG-391, and a related mycotoxin, fusarin C, show significant similarities, particularly the presence of a core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, encoded by the luc5 gene. tandfonline.comtandfonline.comresearchgate.net Disruption of luc5 abolishes the production of both this compound and NG-391, confirming their shared origin from this core enzyme. tandfonline.com

Interestingly, while the wild-type strain produces NG-391 as a major metabolite, the ∆luc1 methyltransferase knockout strain accumulates demethylated this compound instead of demethylated NG-391. tandfonline.com This suggests a complex interplay and branching within the pathway. Further insights into the roles of other intermediates have been gained through the analysis of other knockout strains. For instance, studies on ∆luc2 (a P450 monooxygenase knockout) and ∆luc3 (an aldehyde dehydrogenase knockout) have led to the isolation of several new derivatives, termed prelucilactaenes. proquest.comnii.ac.jp The accumulation of C-20 methylated analogues in the ∆luc2 strain suggests that the Luc2 enzyme is likely involved in C-20 hydroxylation, a step preceding the formation of the final ether ring characteristic of this compound. nii.ac.jp Similarly, the compounds isolated from the ∆luc3 strain point to the involvement of the Luc3 aldehyde dehydrogenase in the biosynthetic process. proquest.com

Regulation and Activation of this compound Biosynthesis

The production of this compound is tightly regulated and can be influenced by chemical, genetic, and environmental stimuli.

Chemical Induction Strategies (e.g., NPD938 Treatment)

The biosynthesis of this compound and its analogues can be triggered or enhanced through chemical induction. Treatment of Fusarium sp. RK97-94 cultures with the chemical elicitor NPD938 has been shown to induce the production of novel this compound analogues. core.ac.uk Specifically, this strategy led to the isolation of dihydroNG391, dihydrothis compound, and 13α-hydroxythis compound. researchgate.net This approach highlights the presence of silent or cryptic biosynthetic potential within the fungus that can be awakened by external chemical cues, allowing for the discovery of new derivatives.

Genetic Manipulation and Knockout Strain Analysis (e.g., ∆luc1, ∆luc2, ∆luc3 strains)

Genetic manipulation has proven to be a powerful tool for elucidating the this compound biosynthetic pathway and generating novel derivatives. As previously discussed, targeted gene knockouts have been instrumental in assigning functions to specific genes within the luc cluster.

∆luc1 (Methyltransferase): This knockout strain was pivotal in identifying demethylthis compound as the immediate precursor to this compound and confirming the role of Luc1 in the final methylation step. tandfonline.comnih.govtandfonline.com

∆luc2 (P450 Monooxygenase): Analysis of the ∆luc2 strain led to the isolation of prelucilactaenes A, B, E, and F. proquest.com The structures of these accumulated metabolites suggest that the Luc2 enzyme is responsible for C-20 hydroxylation, rather than the previously hypothesized C-13–C-14 epoxidation. researchgate.netproquest.comnii.ac.jp

∆luc3 (Aldehyde Dehydrogenase): The ∆luc3 knockout strain accumulated different intermediates, namely prethis compound G and prethis compound H. proquest.com This finding supports the involvement of the Luc3 enzyme in the biosynthetic pathway. researchgate.netproquest.com

| Knockout Strain | Disabled Enzyme | Accumulated Major Metabolites | Inferred Enzyme Function |

|---|---|---|---|

| ∆luc1 | Methyltransferase | Demethylthis compound, (8Z)-demethylthis compound | Catalyzes final methylation of the carboxylic acid group. tandfonline.com |

| ∆luc2 | P450 Monooxygenase | Prethis compound A, B, E, F | Involved in C-20 hydroxylation. proquest.comnii.ac.jp |

| ∆luc3 | Aldehyde Dehydrogenase | Prethis compound G, H | Participates in the this compound biosynthetic pathway. proquest.com |

| ∆luc5 | PKS-NRPS | Production of this compound and NG-391 abolished | Synthesizes the core backbone of this compound and NG-391. tandfonline.com |

Environmental and Cultivation Factors Influencing Production

The production of fungal secondary metabolites like this compound is often sensitive to environmental and cultivation conditions. While specific optimization studies for this compound are not extensively detailed in the reviewed literature, general principles of fungal metabolite production and specific observations provide some clues. nih.govnih.gov

One significant factor is light. This compound and its newly isolated isomers, 8(Z)-lucilactaene and 4(Z)-lucilactaene, have been found to be unstable under light at room temperature. mdpi.comnih.gov This photosensitivity can lead to isomerization, creating a mixture of compounds, which complicates isolation and quantification. mdpi.comnih.gov Therefore, cultivation and extraction under dim light or dark conditions are preferable for obtaining stable and pure this compound. mdpi.com

Other general factors known to influence fungal secondary metabolism include the composition of the culture media (carbon and nitrogen sources), temperature, pH, and aeration. nih.govnih.gov For instance, the referenced studies on this compound production utilized specific media like FDY (fructose-dried yeast) for cultivation. tandfonline.com The choice of fermentation parameters is critical, as these conditions can significantly impact the expression of biosynthetic gene clusters and, consequently, the yield of the desired compound.

Chemical Synthesis and Derivatization of Lucilactaene

Strategies for Total Synthesis of Lucilactaene

The intricate structure of this compound, which features a γ-lactam core and a polyunsaturated side chain, has inspired the development of several innovative synthetic strategies. These approaches can be broadly categorized into convergent, asymmetric, and biomimetic pathways.

Convergent syntheses are characterized by the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step.

This table provides a summary of the key features and outcomes of different total synthesis strategies for this compound.

While this compound is found as a racemic mixture in nature, the synthesis of enantiomerically pure forms is crucial for studying its specific biological interactions. thieme-connect.comtohoku.ac.jp Asymmetric total synthesis aims to produce a single enantiomer of the target molecule.

An asymmetric total synthesis of this compound was undertaken to determine its absolute configuration. tohoku.ac.jpnih.gov This synthesis provided access to optically pure this compound for the first time. tohoku.ac.jp The study also shed light on the conditions under which the natural product racemizes, a critical piece of information for its isolation and handling. tohoku.ac.jp It was discovered that racemization can occur via an achiral pyrrole (B145914) tautomer, followed by a Michael reaction. tohoku.ac.jp

Biomimetic synthesis seeks to replicate the proposed biosynthetic pathway of a natural product in the laboratory. This approach can provide insights into how the molecule is constructed in nature and can sometimes offer a more efficient synthetic route.

A biomimetic synthesis of this compound was developed based on its proposed biosynthetic relationship with another natural product, NG-391. acs.orgtohoku.ac.jp This synthesis successfully converted NG-391 into this compound. acs.org The proposed biosynthesis involves an intramolecular Michael reaction and an oxidation step to form the hemiaminal core of this compound. tohoku.ac.jp

Key Organic Transformations and Coupling Reactions

The construction of this compound's complex carbon skeleton relies on a number of powerful and selective organic reactions. Palladium-catalyzed cross-coupling reactions and cuprate-mediated couplings have proven to be particularly valuable in this context.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. The Stille and Suzuki-Miyaura couplings have been instrumental in the synthesis of this compound.

In a highly convergent synthesis, a sequential Stille and Suzuki-Miyaura coupling sequence was employed to construct the pentaene side chain. acs.orgnih.govohiolink.edu This involved a unique hetero-bis-metalated 1,3-butadiene (B125203) reagent, which acted as a linchpin, allowing for the controlled, one-pot assembly of the polyene system. acs.orgnih.gov The Stille reaction was used to couple one fragment to the tin-bearing end of the diene, followed by a Suzuki-Miyaura coupling at the boron-bearing end to attach the second fragment. acs.org This tandem approach proved to be highly effective for the rapid construction of the complex side chain. acs.org

Table 2: Key Coupling Reactions in this compound Synthesis

| Reaction | Catalyst/Reagent | Bond Formed | Key Feature | Reference |

|---|---|---|---|---|

| Stille Coupling | Palladium catalyst | C(sp²) - C(sp²) | Used to couple fragments to a tin-bearing diene. | acs.orgohiolink.eduacs.org |

| Suzuki–Miyaura Coupling | Palladium catalyst | C(sp²) - C(sp²) | Used to couple fragments to a boron-bearing diene. | acs.orgohiolink.eduacs.org |

This table outlines the major coupling reactions utilized in the total synthesis of this compound, highlighting their specific roles.

Organocuprate reagents are another important class of intermediates for the formation of carbon-carbon bonds, particularly for the creation of ketones from acyl chlorides.

In the synthesis of this compound, a cuprate-mediated coupling was a key step. thieme-connect.comohiolink.edu An iodoalkene fragment was converted into an organocuprate, which then underwent acylation with an acid chloride to furnish a crucial ketone intermediate. thieme-connect.com This transformation was part of a three-step metal cross-coupling sequence that also included the aforementioned Stille and Suzuki-Miyaura reactions. ohiolink.edu

Intramolecular Cyclization and Functional Group Interconversions

The construction of the fused ring system of this compound often relies on a critical intramolecular cyclization step. Synthetic strategies have employed tandem intramolecular cyclizations to efficiently build the core structure. For instance, one approach utilizes a base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement, to produce a key 5-hydroxy-1H-pyrrol-2(5H)-one intermediate. researchgate.netresearchgate.net This method provides a direct and efficient pathway to the heterocyclic core of this compound. researchgate.net

Following the formation of the main ring structure, a series of functional group interconversions (FGIs) are necessary to arrive at the final this compound molecule. citycollegekolkata.orgsolubilityofthings.comimperial.ac.uk These transformations are crucial for installing the correct oxidation states and protecting groups. Common FGIs in the context of complex natural product synthesis include:

Oxidation and Reduction: The conversion of alcohols to aldehydes or ketones, and vice versa, is a frequent requirement. imperial.ac.uk For example, primary alcohols can be oxidized to aldehydes using mild reagents, while more powerful oxidizing agents would yield carboxylic acids. imperial.ac.uk Conversely, the reduction of carbonyl groups (ketones, aldehydes, esters) to alcohols is typically achieved with hydride reagents like sodium borohydride (B1222165) or lithium aluminium hydride. imperial.ac.uk

Protecting Group Manipulation: The synthesis often requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. The subsequent removal (deprotection) of these groups is a critical FGI step.

Double Bond Formation/Reduction: Elimination reactions can be used to introduce double bonds, while catalytic hydrogenation is a common method for reducing carbon-carbon multiple bonds. youtube.com

These interconversions must be carefully planned to be compatible with the sensitive functionalities present in the advanced intermediates of the this compound synthesis. solubilityofthings.com

Stereochemical Resolution and Configuration Determination in Synthetic Approaches

The stereochemistry of this compound is a defining feature, and its control and determination are paramount in any total synthesis effort.

The absolute configuration of naturally occurring this compound was initially ambiguous, as samples showed an optical rotation of zero, suggesting a racemic mixture. tohoku.ac.jp This was considered unusual given its structural similarity to other chiral natural products. tohoku.ac.jp The definitive determination of its absolute configuration was achieved through the asymmetric total synthesis of the molecule. tohoku.ac.jptandfonline.comscite.ai

By synthesizing an optically pure version of this compound and comparing its properties to the natural product, chemists could confirm the stereochemical arrangement. The relative stereochemistry at positions C13, C14, and C15 was indicated to be (13S, 14R, 15S*), based on NMR spectral data. tandfonline.com The absolute configuration of related isomers has been further investigated using spectroscopic data and computer-assisted specific rotation analysis. nih.gov For instance, the specific rotations of isolated isomers of this compound were measured and compared to literature values for the natural product to speculate on their absolute configurations (13S, 14R, 15S). nih.gov

The process of stereochemical resolution, or the separation of a racemic mixture into its individual enantiomers, is a crucial technique in such studies. spcmc.ac.ininnovareacademics.inlibretexts.org A common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. spcmc.ac.inlibretexts.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. spcmc.ac.inlibretexts.org

A key challenge in the synthesis and handling of this compound is its propensity to racemize, particularly under acidic or basic conditions. tohoku.ac.jp The investigation into its total synthesis revealed that the natural product is labile and can readily racemize. tohoku.ac.jp

The proposed mechanism for racemization involves a reversible retro-Michael reaction. tohoku.ac.jp This process can lead to the formation of achiral intermediates, such as a pyrrole tautomer. A subsequent Michael reaction would then re-form the this compound structure, but as a racemic mixture. tohoku.ac.jp It was discovered that acid treatment during the final steps of a synthetic route could induce racemization. tohoku.ac.jp

To control this, synthetic efforts focused on performing the final purification and handling steps under mild, nearly neutral conditions to prevent the degradation and racemization of the target molecule. tohoku.ac.jp This understanding highlights the importance of carefully selecting reaction and purification conditions to maintain the stereochemical integrity of sensitive molecules like this compound. tohoku.ac.jp

Structural Diversity and Structure Activity Relationship Sar of Lucilactaene Analogues

Naturally Occurring Lucilactaene Derivatives

Nature has produced a variety of this compound analogues, each with unique structural features that contribute to their biological profiles. These derivatives have been isolated from various Fusarium species, often from endophytic fungi found in plants. dntb.gov.uanih.gov

Dihydrothis compound and its Enhanced Biological Potency

Dihydrothis compound stands out as a particularly potent analogue. ewadirect.com Isolated from Fusarium sp. RK97-94, this compound demonstrates a remarkable 100-fold increase in antimalarial activity compared to its parent compound, this compound. ewadirect.com It exhibits highly selective cytotoxicity against the malaria-causing pathogen Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 1.5 nanomolar (nM). riken.jpnii.ac.jp This enhanced potency and selectivity make dihydrothis compound a promising lead for the development of new antimalarial drugs. ewadirect.comresearchgate.net The key structural difference lies in the reduction of a double bond within the polyene chain of this compound.

13α-Hydroxythis compound and Other Hydroxylated Analogues

Hydroxylation, the addition of a hydroxyl (-OH) group, is another common modification observed in naturally occurring this compound derivatives. 13α-Hydroxythis compound, also isolated from Fusarium sp. RK97-94, displays potent antimalarial activity with an IC50 value of 0.68 μM. acs.orgnih.gov Another hydroxylated analogue was isolated from a liquid fermentation culture of Fusarium acuminatum. researchgate.net The presence and position of hydroxyl groups can significantly impact the molecule's interaction with its biological targets.

Prelucilactaenes (e.g., Prethis compound A-H)

A series of biosynthetic precursors to this compound, known as prelucilactaenes, have been identified. The isolation of prelucilactaenes A, B, E, and F from a P450 monooxygenase knockout strain (∆luc2) and prelucilactaenes G and H from an aldehyde dehydrogenase knockout strain (∆luc3) of Fusarium sp. RK97-94 has provided valuable insights into the biosynthetic pathway of this compound. researchgate.net Prelucilactaenes G and H have also demonstrated antimalarial activity. nih.govresearchgate.net These findings suggest the involvement of specific enzymes in the later steps of this compound biosynthesis, including hydroxylation and oxidation. researchgate.net

Geometric Isomers of this compound (e.g., 8(Z)-lucilactaene, 4(Z)-lucilactaene)

The geometry of the double bonds in the polyene chain of this compound can also vary, leading to the formation of geometric isomers. Two such isomers, 8(Z)-lucilactaene and 4(Z)-lucilactaene, were isolated from the endophytic fungus Fusarium sp. QF001. dntb.gov.uasciprofiles.com These isomers are reported to be photosensitive and unstable under certain conditions. dntb.gov.uanih.gov Both 8(Z)-lucilactaene and 4(Z)-lucilactaene, along with this compound itself, have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. dntb.gov.uasciprofiles.com

Synthetic Analogues and Design Principles

The promising biological activities of naturally occurring lucilactaenes have spurred interest in the chemical synthesis of analogues. The goal of synthetic efforts is often to create molecules with improved potency, selectivity, and stability. While a complete chemical synthesis route for dihydrothis compound has been proposed, it has yet to be carried out experimentally. ewadirect.com The design principles for synthetic analogues often focus on modifying specific functional groups or regions of the molecule to understand their contribution to biological activity. This can involve altering the polyene chain, the furanopyrrolidone core, or the various substituents. nih.govnih.govresearchgate.netwiley.comnih.gov

Mechanistic Insights from Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR studies have provided key insights into the features necessary for their potent antimalarial effects. acs.orgnih.gov

Research has indicated that the epoxide group in the furanopyrrolidone core is detrimental to antimalarial activity. researchgate.net Furthermore, demethylation of the methyl ester and the formation of a free carboxylic acid group have been shown to cause a significant decrease in activity. researchgate.netmdpi.com Conversely, the presence of the ether ring and methylation are considered essential for potent antimalarial activity. researchgate.net

The high potency of dihydrothis compound suggests that the saturation of a specific double bond in the polyene chain is highly favorable for its antimalarial action. ewadirect.com The potent activity of 13α-hydroxythis compound highlights the importance of the position of hydroxylation. acs.orgnih.gov These SAR findings provide a roadmap for the rational design of new, more effective this compound-based therapeutic agents. nih.govmdpi.compreprints.org

Impact of Methylation on Biological Activity

Methylation of the carboxylic acid group to form a methyl ester is a critical determinant of this compound's biological activity. researchgate.netresearchgate.net Research has consistently shown that this structural feature is essential for its potent antimalarial and moderate anticancer properties. tandfonline.comtandfonline.com

Studies involving knockout strains of the producing fungus, Fusarium sp. RK97-94, have provided direct evidence for the importance of methylation. A knockout of the luc1 gene, which encodes for a methyltransferase, resulted in the accumulation of demethylated this compound analogues. tandfonline.comtandfonline.comnih.gov When tested, these demethylated compounds showed no significant growth inhibitory activity against cancer cells or malarial parasites, in stark contrast to this compound itself. tandfonline.comtandfonline.com This suggests that the methyl ester at C-1 is indispensable for its bioactivity. One SAR study quantified this effect, noting that the demethylation of the this compound methyl ester to the corresponding free carboxylic acid led to a 300-fold decrease in activity. researchgate.netresearchgate.net The prevailing hypothesis is that the methyl group enhances the molecule's ability to permeate cell membranes, a necessary step to reach its intracellular target. tandfonline.comtandfonline.com

Table 1: Effect of Methylation on Biological Activity

| Compound | Structural Feature | Biological Activity |

| This compound | C-1 Methyl Ester | Potent antimalarial and moderate anticancer activity. tandfonline.com |

| Demethylated Analogues | C-1 Carboxylic Acid | No significant antimalarial or anticancer activity. tandfonline.comtandfonline.com |

Significance of Ether Ring Formation

The role of the tetrahydrofuran (B95107) (ether) ring in this compound's structure has been a subject of detailed investigation, yielding somewhat contrasting findings. Several studies have suggested that the intact ether ring is crucial for potent antimalarial activity. researchgate.nettandfonline.comnih.govresearchgate.net A comparison between this compound and its naturally occurring analogue, NG-391 (which lacks the complete ether ring), revealed that this compound's antimalarial activity was nearly ten times higher. tandfonline.comtandfonline.com This finding strongly supported the hypothesis that the ether ring is a key contributor to its potent effect against Plasmodium falciparum.

Table 2: Comparison of Ether Ring Analogues' Antimalarial Activity

| Compound | Ether Ring Status | Relative Antimalarial Activity | IC₅₀ Value (μM) |

| This compound | Closed Ring | Potent | 0.16 tandfonline.com |

| NG-391 | Incomplete Ring | Moderate (approx. 10x weaker than this compound) | >0.63 tandfonline.com |

| Dihydrothis compound | Opened Ring | Very Potent (approx. 100x stronger than this compound) | 0.0015 nih.gov |

Influence of Functional Groups at Specific Carbon Positions (e.g., C-20)

Modifications at specific carbon positions of the this compound scaffold have been explored to probe their impact on bioactivity. The C-20 position, in particular, has been a focus of such studies. Biosynthetic investigations have identified a P450 monooxygenase, Luc2, as the enzyme responsible for the hydroxylation at C-20. researchgate.netnii.ac.jp

Further studies involving the isolation of new derivatives have shed light on the SAR at this position. It was found that increasing the polarity at the C-20 position, for instance by introducing a hydroxyl (-CH2OH) or a carboxylic acid (-COOH) group, was detrimental to the compound's antimalarial activity. core.ac.uk This suggests that maintaining a specific level of lipophilicity in this region of the molecule is important for its interaction with its biological target or for its transport across membranes. The isolation of 13α-hydroxythis compound, which showed potent antimalarial activity (IC₅₀ = 0.68 μM), indicates that hydroxylation elsewhere on the molecule can be tolerated, but the C-20 position appears sensitive to polar substitutions. nih.gov

Role of Epoxide Groups in Modulating Activity

The presence of an epoxide group in this compound-related compounds has a profound and overwhelmingly negative impact on their antimalarial activity. nih.gov SAR studies have described the epoxide moiety as "extremely detrimental" and "highly detrimental" to the desired biological effect. researchgate.netresearchgate.netresearchgate.net

Biological Activities and Mechanistic Investigations of Lucilactaene Excluding Clinical Human Trials

Antimalarial Activity of Lucilactaene and its Derivatives

The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery of novel therapeutic agents. This compound has shown considerable promise in this area.

This compound demonstrates significant growth inhibitory activity against malaria parasites. tandfonline.com It has been reported to have a potent antimalarial activity with a 50% inhibitory concentration (IC₅₀) of 160 nM (0.063 µg/mL). tandfonline.com The methylation of its carboxyl group and the presence of an ether ring are considered crucial for this potent antimalarial effect. tandfonline.comtandfonline.com

Structure-activity relationship studies have been conducted by evaluating various analogues of this compound to enhance its antimalarial properties. These investigations have revealed that modifications to the this compound structure can dramatically alter its potency.

For example, while this compound and its analogue NG-391 exhibit similar growth inhibitory activities against cancer cells, the antimalarial activity of this compound is nearly ten times higher, suggesting the ether ring is important for this specific activity. tandfonline.comtandfonline.com Further studies on other analogues have provided more insight. Dihydrothis compound, in particular, has been shown to be exceptionally potent, with a reported IC₅₀ value of 0.0015 µM, making it about 100 times more active than this compound itself. researchgate.netresearchgate.net

Table 1: Antimalarial Activity of this compound and its Analogues

| Compound | IC₅₀ (µM) against P. falciparum |

| This compound | 0.16 tandfonline.com |

| Dihydrothis compound | 0.0015 researchgate.netnih.govacs.org |

| 13α-hydroxythis compound | 0.68 researchgate.netnih.govacs.org |

| DihydroNG391 | 62 researchgate.netnih.govacs.org |

Anti-Inflammatory Properties of this compound

This compound has demonstrated notable anti-inflammatory effects in various cellular experiments, indicating its potential for addressing inflammatory conditions.

In studies using lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7), this compound and its isomers have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. nih.govdntb.gov.uanih.gov This inhibitory action is a significant indicator of its anti-inflammatory potential. nih.gov The compounds did not show cytotoxicity to the macrophage cells at the concentrations tested. nih.gov

Beyond inhibiting NO, this compound also suppresses the expression of major pro-inflammatory cytokines. nih.govnih.gov In LPS-stimulated macrophage cells, treatment with this compound and its related compounds led to a reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This modulation of cytokine production highlights a key mechanism of its anti-inflammatory activity. nih.govnih.gov

Cell Cycle Inhibition Studies

This compound was first identified as a p53-independent cell cycle inhibitor. tandfonline.comtandfonline.com Research has shown that it can halt the cell cycle progression of certain cancer cell lines at the G1 phase. tandfonline.comtandfonline.com This activity points to its potential as a cytostatic agent, capable of preventing cell proliferation. The initial discovery was made during a screening program aimed at identifying inhibitors that function independently of the tumor suppressor protein p53. tandfonline.comtandfonline.comnpatlas.org

Effects of this compound on Cell Cycle Progression in Specific Cell Lines (e.g., p53-inactive cells)

A key characteristic of this compound is its ability to inhibit cell cycle progression, notably in a manner independent of the tumor suppressor protein p53. acs.org The p53 gene is frequently mutated and inactivated in a large number of human cancers, leading to uncontrolled cell division and resistance to chemotherapy. acs.org Compounds that can bypass the p53 pathway to halt cell growth are therefore of significant interest.

This compound was identified as a cell cycle inhibitor through a screening program utilizing a human lung cancer cell line (H1299/TSP53) engineered to express a temperature-sensitive p53 protein. tandfonline.commedchemexpress.com In these cells, this compound was found to arrest cell cycle progression at the G1 phase. tandfonline.comtandfonline.com This G1 arrest was observed to be independent of p53 function, highlighting its potential to act in cancer cells where p53 is non-functional. acs.orgacs.org

Molecular Targets and Cellular Pathways Affected by this compound

While the precise molecular targets of this compound are not yet fully elucidated, research points towards its interaction with key cellular components that regulate cell division and survival. openaccessjournals.comnih.gov The ability of this compound to induce cell cycle arrest suggests that it likely interferes with the intricate machinery of the cell cycle, which involves a cascade of proteins and signaling pathways. nih.gov

The p53-independent nature of its action implies that this compound may target downstream elements of the cell cycle control system or alternative pathways that can induce cell cycle arrest. acs.org Cellular pathways are complex networks of molecular interactions that govern cellular functions. openaccessjournals.com The disruption of such pathways by a molecule like this compound can lead to significant changes in cell behavior, including the cessation of proliferation. openaccessjournals.com Further investigation into the specific proteins and signaling cascades affected by this compound is crucial for a complete understanding of its biological effects.

Other Reported Biological Activities (e.g., Cytotoxic Effects on Specific Cell Lines in vitro, excluding therapeutic applications)

Beyond its specific effects on cell cycle, this compound has demonstrated broader cytotoxic effects against various cell lines in laboratory settings. Cytotoxicity refers to the ability of a compound to be toxic to cells.

This compound has shown moderate growth inhibitory activity against certain cancer cells. tandfonline.com For instance, isomers of this compound have exhibited cytotoxic activity against several tumor cell lines. nih.gov The cytotoxic effects of this compound and its analogs have been evaluated against a panel of cell lines, revealing moderate activity in some cases. mdpi.com

Interestingly, demethylated analogs of this compound, where the methyl ester group is absent, showed no significant growth inhibitory activity against cancer cells, indicating the importance of this chemical feature for its cytotoxic potential. tandfonline.comtandfonline.com

Proposed Molecular Mechanisms of Action (at cellular/subcellular level)

The proposed molecular mechanism of this compound's action centers on its ability to induce cell cycle arrest, a critical process for controlling cell division. thieme-connect.com The observation that it acts independently of p53 suggests that its mechanism does not rely on this common tumor suppressor pathway. acs.org

At the cellular level, the arrest of the cell cycle in the G1 phase prevents cells from entering the S phase, where DNA replication occurs, effectively halting proliferation. tandfonline.comtandfonline.com The structural features of this compound, particularly its polyunsaturated side chain and γ-lactam nucleus, are believed to be crucial for its biological activity. acs.org

The methylation of the carboxyl group has been identified as a critical factor for its biological activity. tandfonline.com Demethylated versions of the compound were found to be inactive, suggesting that this modification may be essential for the molecule's ability to interact with its cellular targets or for its membrane permeability. tandfonline.com The exact subcellular localization of this compound's action and the specific molecular interactions that lead to cell cycle arrest are still areas of active investigation.

Table of Cytotoxic Activity of this compound and its Analogs

| Compound/Analog | Cell Line(s) | Observed Effect | Reference(s) |

| This compound | Various cancer cells | Moderate growth inhibitory activity | tandfonline.com |

| This compound Isomers | Various tumor cell lines | Cytotoxic activity | nih.gov |

| This compound & Analogs | Panel of cell lines | Moderate cytotoxicity | mdpi.com |

| Demethylated this compound Analogs | Cancer cells | No significant growth inhibitory activity | tandfonline.comtandfonline.com |

Analytical and Spectroscopic Methodologies for Lucilactaene Research

Extraction and Isolation Techniques from Fungal Cultures

Lucilactaene is a secondary metabolite produced by the endophytic fungus Fusarium sp. rsc.org. Its extraction and purification from either the fermentation broth or the fungal mycelia present challenges due to its sensitivity to light and certain solvents.

The initial step in isolating this compound involves separating the crude metabolite mixture from the fungal culture. This is typically achieved through solvent extraction, a process that leverages the differential solubility of the target compound in immiscible liquid phases.

For this compound, liquid-liquid extraction of the culture filtrate or solid-liquid extraction of the mycelial mass is commonly performed using a moderately polar organic solvent, such as ethyl acetate. thno.orgresearchgate.nettandfonline.com This solvent is effective at partitioning this compound and other organic metabolites from the aqueous culture medium. A critical consideration during this process is the maintenance of neutral pH conditions. It has been demonstrated that this compound readily racemizes, and this process can be influenced by non-neutral pH. Therefore, careful control of the extraction conditions is paramount to isolate the natural form of the compound.

Following initial extraction, the crude extract contains a complex mixture of compounds requiring further purification. This is accomplished through various methods of liquid chromatography.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as an initial step for fractionating the crude extract. It is a preparative technique that uses larger particle size stationary phases than HPLC and operates at lower pressures, allowing for the separation of large quantities of material.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques essential for the final purification of this compound. UPLC, which utilizes columns with sub-2 µm particle sizes, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.

A key factor in the chromatographic purification of this compound is the choice between normal-phase and reverse-phase separation modes. Research has shown that this compound and its geometric isomers are unstable under light and in polar protic solvents (e.g., methanol (B129727), water), which are common mobile phases in reverse-phase chromatography. rsc.org When subjected to reverse-phase conditions, these unstable compounds can degrade or interconvert, leading to an equilibrium mixture that is difficult to separate into pure components. rsc.org

Consequently, normal-phase chromatography is the preferred method for the successful isolation of pure this compound isomers. rsc.org This technique employs a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar, aprotic mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate). Performing the separation under dim light conditions with an aprotic mobile phase has been shown to be crucial for isolating the relatively unstable isomers in their pure forms. rsc.org

Structural Elucidation through Spectroscopic Analysis

Once purified, the molecular structure of this compound is determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and integration of ¹H NMR signals provide data on the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of distinct carbon atoms and their functional groups.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates protons directly to their attached carbons. HMBC is crucial for piecing together the entire molecular puzzle, as it reveals long-range correlations between protons and carbons separated by two or three bonds, connecting different fragments of the molecule.

The comprehensive NMR data for this compound in deuterochloroform (CDCl₃) are presented below. semanticscholar.org

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

|---|---|---|

| 2 | 130.6 | |

| 3 | 142.3 | 6.97 (d, 11.0) |

| 4 | 123.6 | 7.40 (d, 11.0) |

| 5 | 141.2 | 6.67 (d, 15.0) |

| 6 | 130.0 | 7.37 (dd, 15.0, 11.0) |

| 7 | 138.8 | 6.46 (dd, 15.0, 11.0) |

| 8 | 129.9 | 6.78 (dd, 15.0, 10.0) |

| 9 | 146.4 | 6.91 (d, 10.0) |

| 10 | 137.9 | |

| 11 | 193.3 | |

| 12 | 48.5 | 4.53 (d, 5.0) |

| 13 | 172.9 | |

| 14 | 61.2 | 4.60 (t, 5.0) |

| 15 | 89.9 | |

| 16 | 70.1 | 3.81 (dd, 10.0, 5.0), 4.02 (dd, 10.0, 5.0) |

| 17 | 167.3 | |

| 18 | 12.6 | 2.01 (s) |

| 19 | 14.3 | 2.33 (s) |

| 20 | 12.8 | 2.05 (s) |

| 21 | 51.8 | 3.78 (s) |

| NH | 6.41 (brs) | |

| OH | 3.36 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. In ESI, the sample is ionized, typically by protonation to form an [M+H]⁺ ion or sodiation to form an [M+Na]⁺ ion, and its mass-to-charge ratio (m/z) is measured. High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure this m/z value to four or more decimal places. This precision allows for the unambiguous calculation of the molecular formula.

For this compound, HRESIMS is used to confirm the molecular formula C₂₂H₂₇NO₆. The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm), providing definitive evidence for the compound's elemental composition.

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇NO₆ |

| Calculated Exact Mass | 401.18384 Da |

| Expected [M+H]⁺ ion | 402.19111 m/z |

| Expected [M+Na]⁺ ion | 424.17300 m/z |

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of stereocenters in a molecule.

A remarkable finding regarding this compound is that the naturally isolated product is racemic. A racemic mixture contains equal amounts of two enantiomers (non-superimposable mirror images). As a result, the optical rotation of one enantiomer is exactly cancelled out by the equal and opposite rotation of the other. Consequently, natural this compound is optically inactive, with a specific rotation of zero ([α] = 0).

Because it is optically inactive, a sample of natural this compound will not produce a signal in either ORD or ECD spectroscopy. This is a highly unusual characteristic for a complex natural product, as biosynthesis typically produces only a single enantiomer. The racemization of this compound is proposed to occur via a reversible Michael reaction through an intermediate achiral pyrrole (B145914) tautomer, a process that can be facilitated by non-neutral conditions.

While these techniques are not informative for the natural racemate, they are indispensable for synthetic studies. The total synthesis of a single enantiomer of this compound or its chiral derivatives would rely heavily on ORD and ECD to verify the stereochemical outcome and confirm the absolute configuration of the synthesized molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique in the study of this compound and its isomers, providing valuable information about its electronic structure. The extended conjugated polyene system of this compound is the primary chromophore responsible for its absorption of light in the UV-Vis region. The wavelength of maximum absorbance (λmax) is directly related to the extent of this conjugation; longer conjugated systems generally absorb at longer wavelengths. docbrown.infoutoronto.ca

In a study by Maharjan et al. (2020), the UV-Vis spectra of this compound and its newly isolated geometric isomers, 8(Z)-lucilactaene and 4(Z)-lucilactaene, were recorded in methanol. nih.gov The resulting spectral data revealed distinct absorption maxima for each isomer, reflecting the influence of their geometric configuration on the electronic transitions within the molecule. The all-trans configuration of this compound allows for maximum orbital overlap along the polyene chain, resulting in absorption at the longest wavelength. In contrast, the cis (Z) isomers exhibit blue-shifted (hypsochromic) absorption maxima, a common phenomenon in polyenes where a cis bend can slightly disrupt the planarity of the conjugated system.

The specific UV-Vis absorption maxima for this compound and its isomers in methanol are detailed in the table below.

| Compound | λmax (nm) |

| This compound | 365 |

| 8(Z)-lucilactaene | 362 |

| 4(Z)-lucilactaene | 352 |

This table presents the UV-Vis absorption maxima for this compound and its isomers as reported by Maharjan et al., 2020. nih.gov

Stability and Isomerization Studies

The stability of this compound is a critical factor in its isolation, characterization, and potential applications. Research has shown that this compound and its isomers are susceptible to degradation and interconversion under certain environmental conditions, particularly in the presence of light and specific solvents. nih.gov

Effects of Light and Solvent Conditions on Isomer Stability

Studies have demonstrated that this compound and its isomers are notably unstable when exposed to light at room temperature. nih.gov This photosensitivity is a common characteristic of compounds with extended polyene structures, which can undergo photoisomerization or photodegradation.

The choice of solvent also plays a crucial role in the stability of this compound isomers. It has been observed that these compounds tend to form an equilibrium mixture when exposed to polar protic solvents. nih.gov This suggests that such solvents can facilitate the interconversion between the different geometric forms of the molecule. In contrast, the use of an aprotic mobile phase under dim light conditions has been shown to be successful in the isolation of the less stable isomers. nih.gov This indicates that avoiding both light and protic solvents is essential for maintaining the isomeric purity of this compound samples.

The table below summarizes the observed stability of this compound isomers under different conditions.

| Condition | Observation |

| Light Exposure (Room Temperature) | Unstable |

| Polar Protic Solvents | Tends to form an equilibrium mixture of isomers |

| Aprotic Solvents (Dim Light) | Allows for the isolation of unstable isomers |

This table summarizes the reported effects of light and solvent conditions on the stability of this compound isomers. nih.gov

Monitoring of Interconversion Between Isomeric Forms

The interconversion between the isomeric forms of this compound can be monitored using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for separating and quantifying the different isomers in a mixture. By analyzing samples over time or after exposure to specific conditions (e.g., light, different solvents), the rate and extent of isomerization can be determined.

In the research that led to the isolation of 8(Z)-lucilactaene and 4(Z)-lucilactaene, a combination of normal phase and reversed-phase chromatography was employed. nih.gov The observation that the isomers tended to reach an equilibrium state during reversed-phase chromatography, which typically uses polar protic solvents, is a direct indication of solvent-mediated interconversion. nih.gov The successful isolation using normal phase chromatography with an aprotic mobile phase further underscores the importance of solvent choice in preventing this interconversion. nih.gov

UV-Vis spectroscopy can also be used to monitor isomerization. As the different isomers have distinct λmax values, changes in the UV-Vis spectrum of a sample over time can indicate a shift in the isomeric composition. For instance, a decrease in the absorbance at the λmax of the all-trans isomer accompanied by an increase in absorbance at the λmax of a cis isomer would suggest that isomerization is occurring.

Research Gaps, Challenges, and Future Directions in Lucilactaene Studies

Comprehensive Elucidation of Cryptic Biosynthetic Pathways

The biosynthetic gene cluster (BGC) responsible for lucilactaene production in Fusarium sp. RK97-94 has been identified and contains eight genes, including a core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme encoded by luc5. tandfonline.compreprints.org While the involvement of the methyltransferase Luc1 in the final methylation step has been confirmed through gene knockout experiments, the precise functions of several other enzymes in the cluster remain speculative. tandfonline.comnih.gov Knockout studies of the P450 monooxygenase (luc2) and an aldehyde dehydrogenase (luc3) have led to the isolation of new derivatives, providing clues about their roles in C-20 hydroxylation and oxidation, respectively. nii.ac.jpresearchgate.net However, a complete, step-by-step elucidation of the entire biosynthetic pathway is still lacking. Future research should focus on the systematic characterization of each enzyme within the luc BGC. This can be achieved through a combination of targeted gene deletions, heterologous expression of individual or grouped biosynthetic genes, and in vitro enzymatic assays with putative intermediates. Such studies will not only clarify the sequence of events leading to this compound but also potentially unveil novel enzymatic mechanisms.

Recent advancements in fungal genomics have revealed that a large number of BGCs are silent or "cryptic" under standard laboratory conditions. mdpi.comscispace.com Activating these cryptic pathways in Fusarium species and other fungi could lead to the discovery of new this compound analogues or entirely new related compounds. scispace.comresearchgate.net Techniques such as the "One Strain-Many Compounds" (OSMAC) approach, co-cultivation with other microorganisms, and the use of chemical epigenetic modifiers have proven effective in inducing the production of previously unobserved secondary metabolites. nii.ac.jpmdpi.comnih.gov For instance, treatment of Fusarium sp. RK97-94 with the secondary metabolism regulator NPD938 successfully induced the production of three this compound analogues. mdpi.comacs.org A significant research gap exists in the systematic application of these methods to this compound-producing fungi. Future efforts should involve a broader screening of epigenetic modifiers and co-culture pairings to fully explore the biosynthetic potential of these organisms.

Advanced Bioengineering for Directed Biosynthesis and Analogue Generation

The identification of the this compound BGC opens the door for advanced bioengineering strategies to produce novel analogues with potentially improved or different biological activities. tandfonline.com Genetic manipulation of the BGC can be employed for the directed biosynthesis of specific derivatives. For example, the knockout of the luc1 gene, which encodes a methyltransferase, resulted in the accumulation of demethylated this compound analogues. nih.gov This demonstrates the feasibility of generating new compounds by targeting specific biosynthetic steps. Future research should explore the targeted inactivation or modification of other genes within the cluster, such as those encoding for P450 monooxygenases and dehydrogenases, to generate a library of this compound derivatives. nii.ac.jp

Furthermore, the heterologous expression of the entire this compound BGC in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could provide a more controlled system for production and engineering. acs.org This approach would not only facilitate the study of the biosynthetic pathway but also enable the introduction of modified genes or precursor molecules to generate unnatural analogues. The development of a robust heterologous expression system for this compound is a significant but worthwhile challenge that could accelerate the discovery of new bioactive compounds.

Exploration of Novel Biological Targets and Mechanistic Underpinnings in vitro

This compound was initially identified as a cell cycle inhibitor that functions independently of the p53 tumor suppressor gene, arresting the cell cycle at the G1 phase. tandfonline.comohiolink.edu More recently, it and its analogues have demonstrated potent antimalarial activity. tandfonline.comacs.org Dihydrothis compound, in particular, exhibits exceptionally strong activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. riken.jp However, the precise molecular targets and mechanisms of action for both its anticancer and antimalarial effects remain largely unknown.

Future in vitro studies should focus on identifying the specific cellular components that interact with this compound and its derivatives. This could involve affinity chromatography with immobilized this compound to pull down binding partners from cell lysates, as well as computational docking studies to predict potential targets. For its antimalarial activity, it has been noted that this compound may target metabolic pathways in the apicoplast of the parasite, similar to some plant phytotoxins. researchgate.net Further investigation into this hypothesis is warranted. Understanding the stage-specific inhibitory profile of compounds like dihydrothis compound, which primarily targets the trophozoite stage of P. falciparum, will provide further clues into its mechanism. riken.jp Detailed structure-activity relationship (SAR) studies, facilitated by the generation of new analogues through bioengineering and synthesis, will be crucial in pinpointing the pharmacophore responsible for its biological activities. acs.orgnih.gov

Development of Efficient and Scalable Synthetic Methodologies

A significant challenge lies in developing more efficient and scalable synthetic routes to this compound and its promising analogues, such as dihydrothis compound. Future synthetic efforts should focus on improving step economy, reducing the number of protecting group manipulations, and exploring more cost-effective and environmentally benign reagents and catalysts. The development of a catalytic, asymmetric synthesis would also be highly valuable, as it has been shown that this compound can exist as a racemate. thieme-connect.comtohoku.ac.jp A robust and scalable synthesis would not only provide sufficient material for in-depth biological studies but also enable the creation of a diverse library of analogues for comprehensive SAR investigations.

Investigation of Fungal Host-Plant Interactions and Secondary Metabolite Production

This compound is produced by endophytic fungi of the genus Fusarium, which live within plant tissues. mdpi.comnih.gov The ecological role of this compound and other secondary metabolites in the interaction between the fungus and its host plant is a largely unexplored area. It is hypothesized that these compounds may play a role in defending the host plant from pathogens or herbivores, or in mediating the symbiotic relationship. frontiersin.org

Future research should investigate the production of this compound in the context of the fungal-plant interaction. This could involve co-culturing the this compound-producing fungus with its host plant tissues and analyzing the metabolic profiles of both organisms. Transcriptomic analysis of the fungus during this interaction could reveal the upregulation of the this compound BGC and other relevant genes. jmicrobiol.or.kr Understanding the natural triggers and conditions that stimulate this compound production could lead to new strategies for enhancing its yield in laboratory cultures. Furthermore, studying how the host plant responds to the presence of the fungus and its metabolites could provide insights into the compound's biological function in its natural environment. nih.gov

Potential for Discovery of Additional Analogues from Diverse Fungal Sources

This compound has been isolated from Fusarium species, a genus known for its prolific production of diverse secondary metabolites. researchgate.netmdpi.com It is highly probable that other, yet-to-be-discovered, this compound analogues exist in other Fusarium species or even in other related fungal genera. nih.gov Genome mining studies have already identified homologous BGCs in other pathogenic Fusarium species, suggesting they may also have the capacity to produce this compound or similar compounds. preprints.orgmdpi.com

A systematic screening of a wide range of endophytic and pathogenic fungi for the presence of the luc BGC and the production of this compound-related compounds is a promising avenue for future research. This can be accomplished using a combination of PCR-based screening for the core luc5 gene and metabolomic profiling using techniques like LC-MS. Exploring fungi from diverse and unique ecological niches may increase the chances of finding novel structural variations of the this compound scaffold. The isolation of new analogues from natural sources will not only expand the chemical diversity of this compound class but also provide new leads for drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed for isolating Lucilactaene from Fusarium species?

- Methodological Answer : this compound isolation typically involves static fermentation of Fusarium strains (e.g., RK97-94) in nutrient-rich media like YG, followed by solvent extraction (e.g., ethyl acetate). Crude extracts are purified via normal-phase medium-pressure liquid chromatography (MPLC) and reversed-phase high-performance liquid chromatography (RP-HPLC). These steps ensure high purity, validated by UPLC-MS and NMR spectroscopy .

Q. How is the structural elucidation of this compound achieved using spectroscopic techniques?

- Methodological Answer : Structural analysis combines 1D/2D NMR (e.g., H-NMR, C-NMR, HSQC, HMBC) to assign carbon-hydrogen frameworks and stereochemistry. HR-ESI-TOF MS confirms molecular formulas, while NOESY spectra resolve spatial configurations. Comparisons with known analogs (e.g., 13α-hydroxythis compound) validate structural assignments .

Q. What bioactivity assays are standard for evaluating this compound’s antimalarial properties?

- Methodological Answer : In vitro antimalarial activity is assessed via parasite growth inhibition assays (e.g., against Plasmodium falciparum), measuring IC values. Synergy with existing antimalarials is tested using checkerboard assays. Dose-response curves and cytotoxicity profiling (e.g., mammalian cell lines) ensure selectivity .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Methodological Answer : Document fermentation conditions (media, temperature, pH, incubation time), extraction protocols (solvents, ratios), and chromatographic parameters (columns, gradients). Use reference standards for spectroscopic calibration. Include negative controls (e.g., uninduced cultures) to confirm compound origin .

Advanced Research Questions

Q. What strategies optimize this compound yield during fungal fermentation?

- Methodological Answer : Yield optimization involves screening media (e.g., carbon/nitrogen ratios), elicitors (e.g., NPD938), and culture conditions (static vs. agitated). Metabolomic profiling identifies stress-induced secondary metabolite pathways. Response surface methodology (RSM) can model interactions between variables (e.g., pH, temperature) .

Q. How can contradictions between observed and predicted bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. whole-cell). Synthesize structural analogs to test structure-activity relationships (SAR). Computational docking studies (e.g., molecular dynamics simulations) can reconcile discrepancies by probing target binding affinities .

Q. What advanced techniques address challenges in synthesizing this compound analogs?

- Methodological Answer : Asymmetric synthesis leverages chiral catalysts to replicate natural stereochemistry. Late-stage functionalization (e.g., C–H activation) introduces modifications without degrading the core structure. Purification challenges are mitigated via hybrid chromatography (e.g., size exclusion + ion exchange) .

Q. How should researchers design studies to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated pathogens. Genetic knockout models (e.g., CRISPR-Cas9) validate target involvement. Subcellular localization studies (e.g., fluorescence tagging) track compound distribution .

Q. What statistical approaches are critical for validating this compound’s therapeutic potential?

- Methodological Answer : Use ANOVA to compare bioactivity across analogs, accounting for batch variability. Dose-response data are modeled with nonlinear regression (e.g., Hill equation). Meta-analyses of independent studies assess reproducibility, while Bayesian statistics quantify uncertainty in IC estimates .

Guidelines for Addressing Data Contradictions

- Cross-Technique Validation : Confirm NMR assignments with X-ray crystallography or computational modeling (e.g., DFT calculations) .

- Replicate Under Controlled Conditions : Isolate variables (e.g., pH, solvent purity) to identify confounding factors .

- Publish Negative Results : Document failed syntheses or inactive analogs to refine SAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.